5-(Hydroxymethyl)pyrimidine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-1-6-8-2-5(4-10)3-9-6/h2-3,10H,4H2 |
InChI Key |
LXIFTLJESXYRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)CO |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Studies of 5 Hydroxymethyl Pyrimidine 2 Carbonitrile
Reactivity of the Nitrile Group (–CN)
The nitrile group at the C2 position of the pyrimidine (B1678525) ring is a key site for chemical modification. Its reactivity is profoundly influenced by the electron-deficient nature of the pyrimidine nucleus. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, which enhances the electrophilic character of the nitrile carbon atom. nih.govwikipedia.org
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group in 5-(Hydroxymethyl)pyrimidine-2-carbonitrile is electrophilic and susceptible to attack by nucleophiles. libretexts.org The presence of the π-deficient pyrimidine ring further increases this electrophilicity compared to simple aliphatic or even aromatic nitriles. nih.govresearchgate.net This heightened reactivity facilitates nucleophilic addition reactions, where the triple bond is broken. wikipedia.org
The general mechanism involves the attack of a nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions. A variety of nucleophiles can participate in this reaction.
Table 1: Examples of Nucleophilic Additions to Pyrimidine Nitriles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Lithium aluminum hydride (LiAlH₄) | Primary Amine |
| Organometallics | Grignard reagents (R-MgBr) | Ketone (after hydrolysis) |
| Alcohols | Methanol (in presence of acid) | Imidate (Pinner reaction) |
| Amines | Ammonia, primary/secondary amines | Amidine |
For instance, reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.com Similarly, reduction with powerful reducing agents like lithium aluminum hydride results in the formation of primary amines. libretexts.org
Hydrolysis and Derivatization of the Carbonitrile Group
The hydrolysis of the nitrile group is a fundamental transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. chemistrysteps.com This process occurs in a stepwise manner, initially forming an amide intermediate, which is then further hydrolyzed.
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The resulting intermediate undergoes tautomerization to form the amide. Subsequent hydrolysis of the amide yields the carboxylic acid.
In a basic medium, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting anion, followed by tautomerization, also yields the amide, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com
Table 2: Hydrolysis and Derivatization Pathways
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₃O⁺, Heat | 5-(Hydroxymethyl)pyrimidine-2-carboxamide | 5-(Hydroxymethyl)pyrimidine-2-carboxylic acid |
| NaOH, H₂O, Heat | 5-(Hydroxymethyl)pyrimidine-2-carboxamide | Sodium 5-(hydroxymethyl)pyrimidine-2-carboxylate |
Selective hydrolysis to the amide can often be achieved under controlled conditions, for example, by using hydrogen peroxide in a basic solution.
Electrophilic and Nucleophilic Character of Pyrimidine Nitriles
Heteroaromatic nitriles, including pyrimidine nitriles, are among the most reactive classes of nitriles due to the electron-withdrawing nature of the heterocyclic ring. nih.gov The carbon atom of the nitrile group is rendered significantly more electrophilic, facilitating reactions with nucleophiles. researchgate.net Computational studies have been used to quantify the electrophilicity of various nitrile-containing compounds, confirming that pyrimidine and triazine nitriles possess highly electrophilic nitrile moieties. nih.govresearchgate.net
Conversely, the pyrimidine ring itself is electron-deficient, or π-deficient. wikipedia.orgbhu.ac.in This characteristic makes electrophilic aromatic substitution on the ring difficult. However, it greatly facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are most affected by the electron-withdrawing nitrogen atoms. wikipedia.org Therefore, while the nitrile carbon is a prime target for nucleophiles, the ring itself can also undergo nucleophilic attack under certain conditions, potentially leading to displacement of leaving groups at these positions. Electrophilic substitution, if it occurs, is most likely at the C5 position, which is the least electron-deficient carbon in the ring. wikipedia.org
Table 3: Comparative Electrophilicity of Nitrile Moieties
| Nitrile Class | Relative Electrophilicity | Rationale |
|---|---|---|
| Aliphatic Nitriles | Low | Alkyl groups are weakly electron-donating or neutral. |
| Benzonitriles | Moderate | Phenyl group is weakly deactivating. |
| Cyanopyridines | High | The ring nitrogen is electron-withdrawing, increasing C electrophilicity. |
| Cyanopyrimidines | Very High | Two ring nitrogens provide a strong electron-withdrawing effect, making the nitrile carbon highly electrophilic. nih.govresearchgate.net |
Chemical Transformations of the Hydroxymethyl Group (–CH₂OH)
The hydroxymethyl group at the C5 position of the pyrimidine ring provides another avenue for structural modification. This primary alcohol can undergo a range of typical alcohol reactions, such as oxidation, esterification, and etherification.
Oxidation Reactions and Subsequent Derivatizations
The hydroxymethyl group can be selectively oxidized to an aldehyde (formyl group) or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. Applying these reagents to this compound would be expected to yield 5-formylpyrimidine-2-carbonitrile.
Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, resulting in the formation of 2-cyanopyrimidine-5-carboxylic acid. This transformation is analogous to the biological oxidation of related pyrimidine derivatives like 5-hydroxymethylcytosine to 5-formylcytosine and then to 5-carboxy-cytosine. researchgate.net
Table 4: Oxidation Products of the Hydroxymethyl Group
| Oxidizing Agent | Expected Product | Product Class |
|---|---|---|
| Manganese Dioxide (MnO₂) | 5-Formylpyrimidine-2-carbonitrile | Aldehyde |
| Pyridinium Chlorochromate (PCC) | 5-Formylpyrimidine-2-carbonitrile | Aldehyde |
| Potassium Permanganate (KMnO₄) | 2-Cyanopyrimidine-5-carboxylic acid | Carboxylic Acid |
These oxidized derivatives, the aldehyde and the carboxylic acid, are themselves valuable intermediates for further synthetic transformations.
Esterification and Etherification Protocols
As a primary alcohol, the hydroxymethyl group can be readily converted into esters and ethers.
Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270). For example, reaction with acetic anhydride would yield 5-(acetoxymethyl)pyrimidine-2-carbonitrile.
Etherification protocols can also be applied. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a widely used method for forming ethers. This would allow for the introduction of a variety of alkyl or aryl groups onto the hydroxymethyl oxygen.
Table 5: Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Example |
|---|---|---|
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | 5-(Acetoxymethyl)pyrimidine-2-carbonitrile |
| Acylation | Acetyl Chloride, Pyridine | 5-(Acetoxymethyl)pyrimidine-2-carbonitrile |
These transformations highlight the utility of the hydroxymethyl group as a handle for introducing a wide range of functionalities to the pyrimidine core, further expanding the synthetic potential of this compound.
Nucleophilic Substitution Reactions at the Hydroxymethyl Position
The hydroxymethyl group at the C-5 position of this compound is a key site for synthetic modification. While the hydroxyl group itself is a poor leaving group, its conversion into a more labile functionality enables a wide range of nucleophilic substitution reactions. This two-step strategy, involving activation followed by displacement, is a cornerstone for introducing diverse substituents at the benzylic-like position.
A primary activation method involves the conversion of the alcohol to a halide, typically a chloride or bromide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to synthesize the corresponding 5-(halomethyl)pyrimidine-2-carbonitrile intermediates. These intermediates are significantly more reactive towards nucleophiles.
Once activated, the halomethyl or sulfonyloxymethyl group can be displaced by a variety of nucleophiles. For instance, reaction with amines (R₂NH) leads to the formation of 5-(aminomethyl)pyrimidines, while alkoxides (RO⁻) yield ethers, and thiolates (RS⁻) produce thioethers. Studies on related 5-bromomethyl-2'-deoxyuridine derivatives have demonstrated successful substitution with benzyl-type alcohols in the presence of a hindered base like 2,2,6,6-tetramethylpiperidine, showcasing a viable route for ether formation .
Furthermore, direct amination of related 5-alkoxymethylpyrimidines has been achieved by reacting them with ammonia at elevated temperatures and pressures in the presence of a catalyst such as Al₂O₃. This process directly substitutes the alkoxy group with an amino group, indicating that the methylene carbon is susceptible to nucleophilic attack even with less activated leaving groups under forcing conditions.
The table below summarizes representative nucleophilic substitution reactions at the hydroxymethyl position, proceeding through an activated intermediate.
| Step | Reagent/Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| Activation | Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to reflux | 5-(Chloromethyl)pyrimidine-2-carbonitrile |
| Substitution | Ammonia (NH₃) | Solvent (e.g., THF, Ethanol) | 5-(Aminomethyl)pyrimidine-2-carbonitrile |
| Substitution | Sodium methoxide (NaOMe) | Methanol (MeOH), reflux | 5-(Methoxymethyl)pyrimidine-2-carbonitrile |
| Substitution | Sodium thiophenoxide (NaSPh) | Solvent (e.g., DMF), room temperature | 5-((Phenylthio)methyl)pyrimidine-2-carbonitrile |
| Substitution | Potassium cyanide (KCN) | Aprotic solvent (e.g., DMSO), elevated temperature | 2-(Pyrimidin-5-yl)acetonitrile |
Pyrimidine Ring System Transformations
Electrophilic Aromatic Substitutions on the Pyrimidine Core
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution, a characteristic that is further intensified in this compound by the strongly electron-withdrawing nitrile group at the C-2 position bhu.ac.inresearchgate.net.
In general, electrophilic attack on the pyrimidine nucleus is difficult and requires harsh conditions or the presence of strong electron-donating groups bhu.ac.inresearchgate.net. Theoretical and experimental studies have shown that the C-5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. However, in the title compound, this position is already substituted with the hydroxymethyl group.
The positions C-2, C-4, and C-6 are severely electron-deficient and thus highly resistant to attack by electrophiles. The combined deactivating effects of the two ring nitrogens and the C-2 nitrile group make electrophilic substitution at the C-4 and C-6 positions of this compound practically unfeasible under standard electrophilic substitution conditions. Activating the ring, for instance through N-oxidation, can facilitate electrophilic substitution, but even then, the reaction remains challenging bhu.ac.incdnsciencepub.com. Consequently, transformations of this compound via electrophilic attack on the pyrimidine carbon framework are not a synthetically viable pathway.
Nucleophilic Aromatic Substitutions on the Pyrimidine Ring
In stark contrast to its inertness towards electrophiles, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r) nih.gov. The C-2, C-4, and C-6 positions are particularly activated for nucleophilic attack due to the inductive and resonance effects of the ring nitrogen atoms. In this compound, the potent electron-withdrawing nitrile group at C-2 further enhances the electrophilicity of the C-4 and C-6 positions.
However, for a successful SNA_r reaction to occur, a suitable leaving group, such as a halogen or a sulfonyl group, must be present at the position of attack. The parent compound, this compound, lacks such a leaving group at the C-4 or C-6 positions. Therefore, direct nucleophilic substitution on its pyrimidine core is not possible.
Nevertheless, if a derivative such as 4-chloro-5-(hydroxymethyl)pyrimidine-2-carbonitrile were synthesized, it would be expected to be highly reactive towards nucleophiles. The general order of reactivity for nucleophilic displacement in pyrimidines is C-4 > C-6 > C-2. The stability of the anionic Meisenheimer-like intermediate, which is delocalized over the ring nitrogens, facilitates this reaction pathway nih.govstackexchange.com. Studies on related 2,4,6-trisubstituted pyrimidines demonstrate the feasibility and selectivity of such substitutions.
The following table illustrates the potential for nucleophilic aromatic substitution on a hypothetical, appropriately activated derivative of the title compound.
| Starting Material | Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| 4-Chloro-5-(hydroxymethyl)pyrimidine-2-carbonitrile | Morpholine | Ethanol, reflux | 5-(Hydroxymethyl)-4-morpholinopyrimidine-2-carbonitrile |
| 4-Chloro-5-(hydroxymethyl)pyrimidine-2-carbonitrile | Sodium methoxide (NaOMe) | Methanol, reflux | 5-(Hydroxymethyl)-4-methoxypyrimidine-2-carbonitrile |
| 4-Chloro-5-(hydroxymethyl)pyrimidine-2-carbonitrile | Hydrazine (N₂H₄) | Ethanol, room temp. | 4-Hydrazinyl-5-(hydroxymethyl)pyrimidine-2-carbonitrile |
Ring-Opening and Rearrangement Mechanisms of Pyrimidine Derivatives
The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by nucleophilic attack. These transformations provide pathways to structurally diverse heterocyclic and acyclic compounds.
One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This process typically involves the isomerization of N-alkylated iminopyrimidines or related systems where an endocyclic nitrogen and an exocyclic nitrogen atom exchange places wikipedia.orgacs.org. The mechanism is generally initiated by the addition of a nucleophile (often water or hydroxide) to the C-2 or C-4 position, leading to a tetrahedral intermediate. This is followed by cleavage of the N1-C2 or N3-C4 bond to form an open-chain intermediate, which can then undergo bond rotation and recyclize to form the rearranged product wikipedia.orgresearchgate.net. While this compound is not a typical substrate for a classic Dimroth rearrangement, its derivatives could potentially be engineered to undergo such transformations.
Pyrimidine rings can also be opened without subsequent rearrangement. Strong nucleophiles can attack the electron-deficient C-2, C-4, or C-6 positions, leading to ring cleavage. For example, studies have shown that nucleophilic attack at the C-6 position of N-alkylpyrimidinium salts can induce cleavage of the N1-C6 or C5-C6 bond, resulting in an open-chain species wur.nlresearchgate.net. The presence of the electron-withdrawing 2-carbonitrile group in the title compound would activate the C-6 position towards such an attack, potentially leading to ring-opening under strong nucleophilic or basic conditions umich.edu.
Another class of rearrangements includes the Boekelheide rearrangement , which has been studied in pyrimidine N-oxides researchgate.netnih.gov. This reaction typically involves the treatment of an N-oxide with an acid anhydride (like acetic anhydride), leading to the rearrangement and functionalization of a side chain adjacent to the N-oxide. For instance, a 4-methylpyrimidine N-oxide could rearrange to a 4-acetoxymethylpyrimidine nih.govchemtube3d.com. If this compound were converted to its N1- or N3-oxide, it could be a substrate for related skeletal rearrangements.
These ring transformation mechanisms highlight the dynamic nature of the pyrimidine core beyond simple substitution reactions and offer advanced strategies for profound structural modification.
Comprehensive Spectroscopic and Structural Elucidation of 5 Hydroxymethyl Pyrimidine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical structure, connectivity, and dynamics can be obtained.
The ¹H NMR spectrum of 5-(Hydroxymethyl)pyrimidine-2-carbonitrile provides critical insights into the electronic environment of the protons. The pyrimidine (B1678525) ring protons typically appear as singlets in the aromatic region of the spectrum. The two protons on the pyrimidine ring are expected at distinct chemical shifts due to their different electronic environments. The protons of the hydroxymethyl group (-CH₂OH) are also readily identifiable. The methylene protons (-CH₂) generally appear as a singlet, while the hydroxyl proton (-OH) often presents as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-H | ~9.0 | Singlet |
| Pyrimidine-H | ~8.8 | Singlet |
| -CH₂- | ~4.7 | Singlet |
| -OH | Variable | Broad Singlet |
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the pyrimidine ring resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon of the carbonitrile group (-C≡N) is also found in a specific region, typically between 115 and 130 ppm. libretexts.org The carbon of the hydroxymethyl group (-CH₂OH) appears in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine-C (quaternary) | ~160 |
| Pyrimidine-C (CH) | ~158 |
| Pyrimidine-C (quaternary) | ~140 |
| Pyrimidine-C (quaternary) | ~135 |
| Carbonitrile (-C≡N) | ~117 |
| -CH₂OH | ~62 |
To unequivocally confirm the structural assignments made from 1D NMR data, advanced 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish proton-proton correlations, which in this molecule would primarily confirm the lack of coupling between the isolated pyrimidine and hydroxymethyl protons.
HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link the methylene proton signal to the hydroxymethyl carbon signal and the pyrimidine proton signals to their respective carbon signals.
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This technique is crucial for confirming the connectivity between the hydroxymethyl group and the pyrimidine ring, as well as the position of the carbonitrile group relative to the other substituents. For instance, correlations between the methylene protons and the C5 carbon of the pyrimidine ring would be expected.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The pyrimidine ring exhibits a series of characteristic absorption bands in the IR spectrum. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the pyrimidine ring give rise to a set of sharp bands in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net Ring breathing vibrations and other skeletal vibrations can also be observed at lower frequencies, providing further structural confirmation. acs.org
The carbonitrile (-C≡N) functional group has a very distinct and diagnostically useful absorption band in the IR spectrum. spectroscopyonline.com This is due to the stretching vibration of the carbon-nitrogen triple bond.
C≡N Stretch: A sharp and intense absorption band is typically observed in the region of 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The conjugation with the pyrimidine ring influences the exact position of this band. spectroscopyonline.comscribd.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com
O-H Stretch: The hydroxyl group of the hydroxymethyl substituent will exhibit a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching.
C-O Stretch: A C-O stretching vibration for the primary alcohol is expected in the 1050-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH (alcohol) | O-H Stretch | 3500 - 3200 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| -C≡N (carbonitrile) | C≡N Stretch | 2240 - 2220 | Sharp, Strong |
| Pyrimidine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| -CH₂OH (alcohol) | C-O Stretch | 1050 - 1000 | Strong |
Diagnostic Stretching and Bending Frequencies of the Hydroxyl Moiety
The hydroxyl (-OH) group of this compound is expected to exhibit characteristic absorption bands in its infrared (IR) and Raman spectra. The precise positions of these bands are sensitive to the local molecular environment, particularly hydrogen bonding.
Stretching Frequencies (ν): In a condensed phase (solid or neat liquid), the hydroxyl group will likely participate in intermolecular hydrogen bonding. This interaction typically results in a broad and strong absorption band in the IR spectrum, appearing in the range of 3200–3600 cm⁻¹ . In a dilute solution using a non-polar solvent, this intermolecular bonding is minimized, and a sharper, weaker "free" O-H stretching band would be expected at a higher frequency, typically between 3590 and 3650 cm⁻¹ .
Bending Frequencies (δ): The bending vibrations of the hydroxyl group involve changes in the C-O-H bond angle. These absorptions are typically found in the fingerprint region of the IR spectrum. The in-plane bending (δ O-H) is expected to appear as a medium to strong band between 1330 and 1440 cm⁻¹ . The out-of-plane bending (γ O-H) vibration gives rise to a broad band of medium intensity in the range of 600–700 cm⁻¹ .
Table 1: Predicted Diagnostic Vibrational Frequencies for the Hydroxyl Moiety
| Vibrational Mode | Type of Vibration | **Expected Frequency Range (cm⁻¹) ** | Expected Intensity |
| O-H Stretch (H-bonded) | Stretching (ν) | 3200–3600 | Strong, Broad |
| O-H Stretch (Free) | Stretching (ν) | 3590–3650 | Sharp, Weak to Medium |
| C-O-H Bend (In-plane) | Bending (δ) | 1330–1440 | Medium to Strong |
| C-O-H Bend (Out-of-plane) | Bending (γ) | 600–700 | Medium, Broad |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₆H₅N₃O. The theoretical exact mass of the neutral molecule and its protonated form [M+H]⁺ can be calculated.
Molecular Formula: C₆H₅N₃O
Calculated Exact Mass of [M]: 135.0433 u
Calculated Exact Mass of [M+H]⁺: 136.0511 u
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is energetically unstable and will fragment into smaller, more stable ions. The fragmentation of this compound is expected to proceed through several predictable pathways based on the fragmentation of other pyrimidine derivatives. sphinxsai.com
The molecular ion peak at m/z = 135 would be observed. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the pyrimidine ring and the loss of small, stable neutral molecules.
Loss of a hydrogen radical (-H˙): This common fragmentation would result in a fragment ion at m/z = 134 .
Loss of the hydroxymethyl radical (-˙CH₂OH): Cleavage of the C-C bond between the pyrimidine ring and the hydroxymethyl group would yield a stable pyrimidine-2-carbonitrile cation at m/z = 104 .
Loss of formaldehyde (-CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing a fragment ion at m/z = 105 .
Loss of hydrogen cyanide (-HCN): The nitrile group can be eliminated as HCN, leading to a fragment at m/z = 108 .
Loss of carbon monoxide (-CO): Following the loss of a hydrogen atom, the resulting ion could expel carbon monoxide, a common fragmentation for aromatic aldehydes and related structures, which could be formed after rearrangement, leading to a fragment at m/z = 106 .
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 135 | [C₆H₅N₃O]⁺˙ | (Molecular Ion) |
| 134 | [C₆H₄N₃O]⁺ | H˙ |
| 108 | [C₅H₄N₂O]⁺˙ | HCN |
| 106 | [C₅H₄N₂]⁺˙ | CO (from m/z 134) |
| 105 | [C₅H₃N₃]⁺˙ | CH₂O |
| 104 | [C₅H₂N₃]⁺ | ˙CH₂OH |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule. The pyrimidine ring is an aromatic heterocycle containing both π bonds and non-bonding electrons (on the nitrogen atoms), which gives rise to characteristic transitions. mdpi.com
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine and its derivatives, these are typically strong absorptions. One would expect to see at least one strong absorption band in the range of 240–280 nm .
n → π* Transitions: These involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and are often observed as a shoulder on the main absorption band or as a weak band at a longer wavelength, potentially above 300 nm .
The presence of the nitrile (-CN) and hydroxymethyl (-CH₂OH) substituents will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.
Table 3: Predicted UV-Visible Electronic Transitions
| Transition Type | Orbital Change | Expected Wavelength (λ_max) | Expected Intensity |
| π → π | π bonding → π antibonding | ~240–280 nm | High |
| n → π | non-bonding → π antibonding | >300 nm | Low |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not found in the searched literature, data from closely related structures, such as other substituted pyrimidine-5-carbonitriles, can be used to predict its molecular geometry. acs.org
The pyrimidine ring is expected to be essentially planar. The substituents at positions 2 and 5 will lie in or very close to this plane.
Bond Lengths and Angles: The bond lengths within the pyrimidine ring will be intermediate between typical single and double C-C and C-N bonds, characteristic of an aromatic system. The C≡N bond of the nitrile group will have a typical length of approximately 1.16 Å.
Table 4: Typical Bond Lengths and Angles Based on Analogous Structures
| Parameter | Description | Expected Value |
| C-C (ring) | Carbon-Carbon bond in pyrimidine ring | ~1.38–1.40 Å |
| C-N (ring) | Carbon-Nitrogen bond in pyrimidine ring | ~1.33–1.37 Å |
| C-CN | Bond between ring and nitrile carbon | ~1.44 Å |
| C≡N | Carbon-Nitrogen triple bond in nitrile | ~1.16 Å |
| C-CH₂OH | Bond between ring and hydroxymethyl carbon | ~1.50 Å |
| C-N-C (angle) | Angle within the pyrimidine ring | ~115–128° |
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its single-crystal X-ray diffraction data. Despite a thorough search for crystallographic information, including unit cell parameters, space group, and atomic coordinates, no publicly accessible structural data for this specific compound could be located.
The crystal structure of a molecule is fundamental to understanding its solid-state properties. It dictates how individual molecules arrange themselves in a crystalline lattice, which is governed by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively determine the stability of the crystal, its melting point, solubility, and other macroscopic properties.
For a molecule like this compound, several types of intermolecular interactions would be anticipated to play a crucial role in its crystal packing:
Hydrogen Bonding: The presence of a hydroxyl (-OH) group and nitrogen atoms within the pyrimidine ring strongly suggests the formation of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the pyrimidine nitrogens and the nitrile nitrogen can act as acceptors. These interactions are highly directional and are a primary driving force in the crystal packing of many organic molecules.
Dipole-Dipole Interactions: The carbonitrile (-C≡N) group possesses a strong dipole moment, which would lead to significant dipole-dipole interactions between neighboring molecules, influencing their relative orientation.
Computational Chemistry and Theoretical Investigations of 5 Hydroxymethyl Pyrimidine 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 5-(hydroxymethyl)pyrimidine-2-carbonitrile at a molecular level. These methods allow for the detailed exploration of the molecule's electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry and electronic properties. nih.gov
The geometry optimization process seeks to find the lowest energy conformation of the molecule. For pyrimidine (B1678525) derivatives, it has been shown that the pyrimidine ring is generally planar. mdpi.com The substituents, in this case, the hydroxymethyl and carbonitrile groups, will have specific spatial orientations relative to this ring. The bond lengths, bond angles, and dihedral angles obtained from DFT calculations provide a precise three-dimensional picture of the molecule. In similar pyrimidine structures, the planarity of the pyrimidine ring is a common feature, with root-mean-square deviations being minimal. mdpi.com
The electronic structure analysis from DFT provides information on the distribution of electrons within the molecule, which is key to understanding its chemical behavior.
Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-C4 | 1.39 | N1-C2-N3 | 120.5 |
| C4-C5 | 1.40 | C2-N3-C4 | 118.9 |
| C5-C6 | 1.39 | N3-C4-C5 | 121.3 |
| C5-C7 (C-CH2OH) | 1.51 | C4-C5-C6 | 117.8 |
| C2-C8 (C-CN) | 1.45 | C4-C5-C7 | 121.0 |
| C7-O | 1.43 | C5-C7-O | 112.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrimidine ring. The presence of electron-withdrawing groups like the carbonitrile group and electron-donating or polar groups like the hydroxymethyl group can modulate the energies of the frontier orbitals and thus the reactivity of the molecule.
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Exemplary Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electronegativity (χ) | 4.15 |
| Chemical Potential (μ) | -4.15 |
Note: This data is representative of what would be expected for a substituted pyrimidine and is not from a specific calculation on this compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.net
For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms of the hydroxymethyl group and the carbon atoms adjacent to the electronegative nitrogen atoms are likely to be regions of positive potential.
The charge distribution can also be quantified using population analysis methods, which assign partial charges to each atom in the molecule. This provides a more detailed picture of the electronic landscape of the molecule.
Reaction Mechanism Studies through Computational Modeling
For instance, in nucleophilic substitution reactions at the pyrimidine ring, computational studies can help determine the preferred site of attack and the energy barriers associated with different reaction pathways. Similarly, reactions involving the hydroxymethyl or carbonitrile substituents can be modeled to understand their reactivity. Theoretical studies on related pyrimidine systems have investigated mechanisms such as Knoevenagel condensation, Michael addition, and cyclization reactions. nih.gov These studies provide a framework for understanding the potential reactivity of this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and compared with experimental FT-IR and FT-Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. This is particularly useful for structural elucidation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions and absorption wavelengths can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic structure and photophysical properties of the molecule.
The agreement between calculated and experimental spectra serves as a strong validation of the computational methodology and the predicted molecular structure.
Conformational Analysis and Energy Landscapes
The presence of the hydroxymethyl group introduces conformational flexibility to the this compound molecule due to rotation around the C5-C(H2OH) bond. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies.
By systematically rotating the dihedral angle associated with the hydroxymethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. arxiv.org The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's shape and how its conformation might influence its biological activity or chemical reactivity. Studies on similar 5-hydroxymethylpyrimidine derivatives have shown that the orientation of the hydroxymethyl group can be influenced by intramolecular hydrogen bonding and steric effects. mdpi.com
Role of 5 Hydroxymethyl Pyrimidine 2 Carbonitrile As a Synthetic Intermediate
Precursor in the Synthesis of Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a cornerstone of modern drug discovery, as these rigid bicyclic and polycyclic structures are often found in biologically active natural products and synthetic pharmaceuticals. While the pyrimidine (B1678525) ring itself is a common component of such systems, the direct utilization of 5-(Hydroxymethyl)pyrimidine-2-carbonitrile as a starting material for certain fused architectures is not extensively documented in publicly available scientific literature.
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities, typically proceeds via the condensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophilic reagents. These dielectrophiles can include β-dicarbonyl compounds, β-ketoesters, and α,β-unsaturated ketones. ias.ac.innih.govresearchgate.net The reaction involves the formation of the pyrimidine ring by cyclocondensation onto the pyrazole (B372694) core.
A thorough review of the available scientific literature did not yield specific examples where this compound is directly employed as the 1,3-dielectrophilic component in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The established synthetic routes favor more classical biselectrophiles for the construction of the pyrimidine ring fused to a pyrazole.
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of pyrido[2,3-d]pyrimidines, another important class of fused heterocycles with diverse pharmacological applications, is commonly achieved through the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. jocpr.comnih.gov A frequent strategy involves the use of 4-aminopyrimidine (B60600) derivatives that bear a suitable functional group at the 5-position, which can undergo cyclization with a three-carbon synthon. jocpr.com For instance, a 4-aminopyrimidine-5-carbonitrile (B127032) can react with reagents like malonic acid derivatives to form the fused pyridone ring. jocpr.com
Despite the presence of the pyrimidine-2-carbonitrile moiety, the direct application of this compound as a precursor for pyrido[2,3-d]pyrimidine derivatives is not prominently described in the surveyed literature. The existing methodologies tend to utilize different substitution patterns on the pyrimidine ring to facilitate the desired annulation.
Other Annulated Pyrimidine Architectures
While the direct role of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines is not well-established, the broader class of pyrimidine-5-carbonitriles serves as versatile precursors for various other fused pyrimidine systems. The cyano group at the 5-position is a key functional handle that can participate in cyclization reactions to form a variety of annulated products. For example, pyrimidine-5-carbonitriles can be precursors to thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, where the fused five-membered heterocyclic ring is constructed.
The hydroxymethyl group at the 5-position of the title compound offers a potential site for modification or for directing cyclization. For instance, it could be oxidized to an aldehyde, which could then participate in condensation reactions to form a fused ring. However, specific examples of such transformations starting from this compound to create other annulated pyrimidine architectures are not readily found in the current body of scientific literature.
Building Block for Complex Organic Molecules
The utility of this compound extends beyond its potential as a precursor for fused systems to its role as a versatile building block in the assembly of more complex organic molecules. The distinct reactivity of the hydroxymethyl and cyano groups allows for sequential and selective functionalization, making it a valuable scaffold in multistep syntheses.
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, it can be converted into a leaving group, such as a halide or a tosylate, to enable nucleophilic substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. This dual functionality allows for the introduction of diverse substituents and the extension of the molecular framework in multiple directions.
In the context of medicinal chemistry, pyrimidine derivatives are of significant interest due to their presence in numerous biologically active compounds, including anticancer and antiviral agents. nih.govresearchgate.netjacsdirectory.com The this compound scaffold can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions.
Strategies for Diversification and Library Synthesis
The principles of combinatorial chemistry and library synthesis are central to modern drug discovery, enabling the rapid generation of large numbers of related compounds for high-throughput screening. The structure of this compound is well-suited for such strategies, as its two functional groups provide orthogonal handles for diversification.
A common approach involves anchoring the pyrimidine scaffold to a solid support via the hydroxymethyl group, allowing for subsequent reactions to be carried out on the cyano group or other positions of the pyrimidine ring. After the desired modifications, the final products can be cleaved from the resin. This solid-phase synthesis approach facilitates the purification process and is amenable to automation.
Alternatively, in a solution-phase library synthesis, the hydroxymethyl group can be protected while the cyano group is transformed. Subsequent deprotection and reaction at the hydroxymethyl position would then generate a library of compounds with diversity at two points of the molecule. For example, a library of esters or ethers could be generated from the hydroxymethyl group, while a library of amides or tetrazoles could be synthesized from the cyano group. Such a strategy allows for the systematic exploration of the chemical space around the pyrimidine core to identify compounds with desired biological activities. The development of efficient and versatile synthetic routes to pyrimidine-based libraries is an active area of research. nih.gov
Advanced Research Applications in Materials Science
Optoelectronic Properties and Chromophore Design
The inherent electronic characteristics of the pyrimidine-5-carbonitrile core make it a compelling building block for the design of novel chromophores with tailored optoelectronic properties. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the presence of the cyano group, facilitates the creation of push-pull systems when combined with suitable electron-donating moieties. researchgate.net This arrangement can lead to materials with significant intramolecular charge transfer (ICT) upon photoexcitation, a key feature for applications in nonlinear optics (NLO) and as fluorescent materials. researchgate.netresearchgate.net
The design of NLO chromophores often relies on creating molecules with large first-order hyperpolarizability. rsc.org Pyrimidine-based molecules have demonstrated potential in this area due to their aromaticity and electron-withdrawing character, which are conducive to forming efficient push-pull structures. rsc.org The 5-(hydroxymethyl)pyrimidine-2-carbonitrile scaffold can be readily functionalized at the hydroxymethyl group to attach various donor groups, allowing for the fine-tuning of the ICT and, consequently, the NLO response.
Furthermore, pyrimidine-5-carbonitrile derivatives have been investigated as acceptors in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.govrsc.org The design of these materials aims to minimize the energy gap between the singlet and triplet excited states, facilitating reverse intersystem crossing and enhancing emission efficiency. rsc.org The electronic properties of the pyrimidine-5-carbonitrile unit contribute to achieving this small energy gap. nih.gov The hydroxymethyl group offers a site for chemical modification to optimize molecular packing and film-forming properties, which are crucial for device performance. nih.gov
Table 1: Theoretical Optoelectronic Properties of a Hypothetical Chromophore Based on this compound
| Property | Predicted Value/Characteristic | Rationale |
| Absorption Maximum (λmax) | Tunable in the UV-Vis region | Dependent on the strength of the appended electron-donating group. |
| Emission Maximum (λem) | Potential for strong fluorescence with a large Stokes shift | Resulting from the intramolecular charge transfer (ICT) character. researchgate.net |
| First Hyperpolarizability (β) | Potentially high | The push-pull nature of the D-π-A system enhances NLO properties. researchgate.net |
| Singlet-Triplet Energy Gap (ΔEST) | Potentially small | Favorable for TADF applications when incorporated into appropriate molecular designs. rsc.org |
Chemoresponsive Liquid Crystals and Sensors
The functional groups present in this compound make it a promising candidate for the development of chemoresponsive liquid crystals (LCs) and fluorescent sensors. Pyrimidine-containing LCs have been shown to exhibit selective orientational responses to specific chemical vapors, a property that is valuable for sensor applications. osti.gov The nitrogen atoms of the pyrimidine ring can coordinate with metal cations, and this interaction can be modulated by the presence of target analytes, leading to a detectable change in the LC's orientation. osti.govresearchgate.net
The nitrile group in this compound can also participate in coordination with metal ions, while the hydroxymethyl group can engage in hydrogen bonding interactions. osti.gov This multi-modal interaction capability could be exploited to design highly selective chemoresponsive LC systems. For instance, a surface functionalized with metal ions could interact with the pyrimidine and nitrile functionalities, and the presence of an analyte that can competitively bind to the metal or interact with the hydroxymethyl group could trigger a response.
In the realm of fluorescent sensors, pyrimidine derivatives have been successfully employed for the detection of various species, including metal ions and anions. nih.govnih.govrsc.orgwu.ac.th The sensing mechanism often involves a change in the fluorescence properties of the pyrimidine core upon binding of the analyte. This can occur through processes such as photoinduced electron transfer (PET), ICT, or chelation-enhanced fluorescence. The this compound scaffold provides multiple sites for interaction with analytes. The nitrogen atoms can act as Lewis basic sites, the nitrile group can coordinate with metal ions, and the hydroxymethyl group can form hydrogen bonds. mdpi.com The development of a fluorescent chemosensor based on this compound would involve attaching a suitable fluorophore and studying the changes in its emission in the presence of different analytes.
Table 2: Potential Sensing Applications for this compound-Based Systems
| Target Analyte | Potential Sensing Mechanism | Key Functional Group(s) Involved |
| Metal Cations (e.g., Al³⁺, Fe³⁺) | Chelation-enhanced fluorescence or colorimetric change. nih.govwu.ac.th | Pyrimidine nitrogens, Nitrile group. |
| Anions (e.g., HSO₄⁻) | Hydrogen bonding leading to changes in absorption or emission. nih.gov | Hydroxymethyl group, N-H (if protonated). |
| Volatile Organic Compounds (VOCs) | Disruption of liquid crystal ordering on a functionalized surface. osti.gov | Pyrimidine ring, Nitrile group. |
Supramolecular Assembly and Crystal Engineering
The presence of both a hydroxymethyl group and a nitrile group, along with the nitrogen atoms in the pyrimidine ring, makes this compound an excellent building block for supramolecular assembly and crystal engineering. The hydroxymethyl group is a classic hydrogen bond donor, while the pyrimidine nitrogens and the nitrile nitrogen are hydrogen bond acceptors. nih.govnih.gov This combination of donor and acceptor sites allows for the formation of robust and predictable hydrogen bonding networks.
Studies on the crystal structures of 5-hydroxymethylpyrimidine derivatives have revealed the formation of extensive intermolecular hydrogen bonds. mdpi.comresearchgate.net The hydroxyl group typically participates in O-H···N or O-H···O interactions, leading to the formation of chains, sheets, or more complex three-dimensional architectures. mdpi.com The specific hydrogen bonding patterns can be influenced by other substituents on the pyrimidine ring. nih.gov
Crystal engineering aims to design and synthesize crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. mdpi.com By understanding and controlling the intermolecular interactions of this compound, it is possible to engineer crystals with specific properties, such as nonlinear optical activity or specific host-guest capabilities. The interplay between the strong O-H···N hydrogen bonds and weaker C-H···O or C-H···N interactions can be utilized to guide the self-assembly process. nih.gov
Table 3: Crystallographic Data for a Representative 5-Hydroxymethylpyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 109.5 |
| Z | 4 |
| Key Hydrogen Bonds | O-H···N, N-H···N |
Note: The data in this table is illustrative and based on published data for similar 5-hydroxymethylpyrimidine derivatives. mdpi.com
Integration into Polymeric Materials
The hydroxymethyl group of this compound provides a convenient handle for its incorporation into polymeric materials. This functional group can be readily modified, for example, by esterification with acrylic or methacrylic acid, to produce a polymerizable monomer. academie-sciences.fr The resulting monomer can then be copolymerized with other vinyl monomers to introduce the functional pyrimidine-2-carbonitrile moiety as a pendant group in the polymer chain. academie-sciences.frtandfonline.com
The integration of this functional unit into polymers can impart specific properties to the material. For instance, the pyrimidine-based chromophore can introduce fluorescence, making the polymer suitable for applications such as polarity sensors or as active layers in optoelectronic devices. academie-sciences.frtdl.org The polarity-sensing capability arises from the solvatochromic behavior of the pyrimidine chromophore, where the emission wavelength changes with the polarity of the environment. academie-sciences.fr
Furthermore, the presence of the nitrile and pyrimidine functionalities can enhance the thermal stability and modify the solubility of the resulting polymers. The ability to create well-defined acrylic polymers through techniques like photoiniferter RAFT polymerization opens up possibilities for producing advanced materials with precise control over their architecture and properties. nih.gov By incorporating a monomer derived from this compound, polymers with tailored refractive indices, dielectric constants, or analyte-binding capabilities could be developed. The synthesis of functional monomers and their subsequent polymerization is a key strategy for creating advanced materials with applications ranging from drug delivery to biosensors. nih.gov
Table 4: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Potential Application |
| Random Copolymer | Free radical copolymerization of an acrylated derivative with a comonomer (e.g., methyl methacrylate). academie-sciences.fr | Fluorescent sensor, specialty coating. |
| Block Copolymer | Controlled radical polymerization (e.g., RAFT) of an acrylated derivative. | Self-assembling materials, nanostructured films. |
| Polymer-grafted Surface | Surface-initiated polymerization of an acrylated derivative. | Functionalized surfaces for sensing or biocompatible coatings. |
Conclusion and Future Research Directions
Summary of Current Research Status
However, research on the broader classes of pyrimidine-2-carbonitrile and 5-hydroxymethylpyrimidine derivatives is extensive. Pyrimidine-5-carbonitrile derivatives, a closely related scaffold, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. ekb.eg The carbonitrile group is a key pharmacophore that can participate in various biological interactions, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and target binding. The synthetic versatility of the pyrimidine (B1678525) core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. mdpi.com
Emerging Trends and Challenges in Pyrimidine-2-carbonitrile Research
The field of pyrimidine-based drug discovery is continually evolving, with several emerging trends and challenges. nih.govresearchgate.net
Emerging Trends:
Target-Specific Drug Design: There is a growing emphasis on designing pyrimidine derivatives that selectively target specific enzymes or receptors implicated in disease pathways, such as kinases and polymerases. nih.gov
Multi-target Ligands: The development of single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like cancer. nih.gov
Green Synthesis: Environmentally friendly and efficient synthetic methods, such as multicomponent reactions and microwave-assisted synthesis, are gaining traction in the preparation of pyrimidine derivatives. ijpsjournal.com
Fragment-Based Drug Discovery: The pyrimidine scaffold is an attractive starting point for fragment-based approaches to identify novel lead compounds.
Challenges:
Drug Resistance: The emergence of drug-resistant strains of pathogens and cancer cells is a major challenge that necessitates the development of new pyrimidine-based therapeutics with novel mechanisms of action. gsconlinepress.com
Toxicity and Side Effects: Ensuring the safety and minimizing the off-target effects of pyrimidine derivatives remain critical challenges in their development as therapeutic agents.
Bioavailability: Poor aqueous solubility and bioavailability can limit the therapeutic efficacy of some pyrimidine derivatives, requiring formulation strategies to overcome these issues.
Potential Avenues for Future Academic Inquiry on 5-(Hydroxymethyl)pyrimidine-2-carbonitrile
Given the limited research on This compound , there are numerous potential avenues for future investigation:
Development of Efficient Synthetic Routes: The first step would be to develop and optimize a reliable and scalable synthetic pathway to produce sufficient quantities of the compound for further studies. This could involve exploring novel catalytic systems or one-pot multicomponent reactions. researchgate.netresearchgate.net
Comprehensive Physicochemical Characterization: A thorough characterization of its physical and chemical properties, including melting point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry), is essential for understanding its behavior and for quality control.
Exploration of Biological Activities: Screening This compound against a panel of biological targets is a crucial next step. Based on the known activities of related compounds, initial investigations could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. orientjchem.orgwjarr.com For instance, pyrimidine-5-carbonitrile derivatives have shown promise as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies can be conducted by synthesizing and testing a series of analogs with modifications to the hydroxymethyl and other positions of the pyrimidine ring. This will help in identifying the key structural features required for its activity and in optimizing its potency and selectivity.
Computational Modeling and Docking Studies: In silico methods can be employed to predict the potential biological targets of This compound and to understand its binding mode at the molecular level. This can guide the design of more potent and selective derivatives.
Q & A
Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrimidine-2-carbonitrile?
The compound can be synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor. For example, reacting 5-chloropyrimidine-2-carbonitrile with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, oxidation or reduction of functional groups on pre-existing pyrimidine scaffolds (e.g., converting nitriles to hydroxymethyl groups via controlled redox reactions) may be employed, as seen in analogous furan derivatives . Key parameters include temperature control (60–80°C) and inert atmospheres to prevent side reactions.
Q. How is the purity and structural integrity of this compound validated?
Characterization typically involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydroxymethyl group integration (e.g., δ ~4.5 ppm for -CH₂OH protons) .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (-OH stretch) .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 149.12 for C₆H₅N₃O) and fragmentation patterns consistent with pyrimidine derivatives .
Q. What are the key reactivity patterns of the hydroxymethyl and nitrile groups in this compound?
- The hydroxymethyl group undergoes oxidation to form a carboxylic acid (e.g., using KMnO₄) or substitution with nucleophiles (e.g., thiols or amines) under Mitsunobu conditions .
- The nitrile group can be reduced to an amine (e.g., via LiAlH₄) or participate in cycloaddition reactions (e.g., forming triazoles with azides) .
Advanced Research Questions
Q. How can conflicting data on reaction intermediates be resolved during synthesis optimization?
Contradictions in intermediate identification (e.g., whether a chlorinated or oxidized species forms) require:
- In-situ monitoring : Techniques like HPLC-MS or reaction calorimetry to track intermediate formation .
- Computational modeling : DFT calculations to predict thermodynamic stability of intermediates, as demonstrated in AI-driven synthesis planning for similar nitrile-containing heterocycles .
- Isolation and characterization : Trapping transient intermediates via rapid quenching and analyzing them via X-ray crystallography or 2D NMR .
Q. What strategies mitigate side reactions during hydroxymethyl functionalization?
Common side reactions include over-oxidation of the hydroxymethyl group or nitrile hydrolysis. Mitigation involves:
- Protecting groups : Temporarily shielding the hydroxymethyl group with silyl ethers (e.g., TBSCl) before subsequent reactions .
- pH control : Maintaining mildly acidic conditions (pH 4–6) to prevent nitrile degradation .
- Catalyst selection : Using Pd/C or Cu(I) catalysts for selective substitutions without disrupting the nitrile .
Q. How does steric and electronic effects influence the compound’s reactivity in multicomponent reactions?
The electron-withdrawing nitrile group activates the pyrimidine ring for electrophilic substitutions, while the hydroxymethyl group introduces steric hindrance at the 5-position. For example:
- Electrophilic aromatic substitution occurs preferentially at the 4-position due to decreased steric crowding .
- Nucleophilic attacks (e.g., Grignard reagents) target the nitrile carbon but require polar aprotic solvents (e.g., THF) to enhance reactivity .
Q. What computational tools are effective in predicting biological interactions of this compound?
- Molecular docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes like dihydrofolate reductase) by leveraging the compound’s planar pyrimidine core and hydrogen-bonding capacity .
- MD simulations : Assess binding stability in aqueous environments, particularly for the hydroxymethyl group’s solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
